2-Methyl-1-butanol

描述

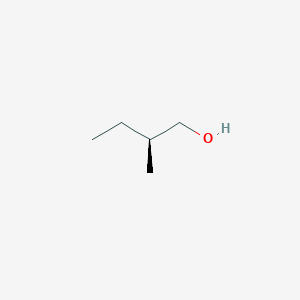

Structure

3D Structure

属性

IUPAC Name |

2-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRQEDXDYOZYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5027069 | |

| Record name | 2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; cooked roasted aroma with fruity or alcoholic undertones | |

| Record name | 1-Butanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (+\/-)-2-Methyl-1-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

128 °C @ 760 MM HG, 128.00 to 130.00 °C. @ 760.00 mm Hg, 128 °C | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (S)-2-Methyl-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

50 °C, 122 °F (50 °C) (OPEN CUP), 50 °C o.c. | |

| Record name | 2-Methyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

MISCIBLE WITH ALC & ETHER, Sol in acetone, Water solubility: 30,000 mg/l : 25 °C, Solubility in water, g/100ml at 25 °C: 3.0 (moderate), Very slightly soluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (+\/-)-2-Methyl-1-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.816 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.815-0.820 | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | (+\/-)-2-Methyl-1-butanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.0 (Air=1), Relative vapor density (air = 1): 3 | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.12 [mmHg], 3.13 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.42 | |

| Record name | 2-Methyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3126 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

137-32-6, 34713-94-5, 1565-80-6 | |

| Record name | 2-Methyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8431 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-methylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VTJ239ASU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (S)-2-Methyl-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0506 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

FREEZING POINT: LESS THAN -70 °C | |

| Record name | 2-METHYL-1-BUTANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5626 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-butanol (B89646) (IUPAC name: 2-methylbutan-1-ol) is a primary alcohol and an isomer of amyl alcohol with the chemical formula C5H12O.[1][2] This colorless liquid, also known as active amyl alcohol, is a chiral compound.[2] It is found naturally in some fruits and is a byproduct of fermentation, contributing to the aroma of alcoholic beverages.[1][2] Industrially, it serves as a solvent, a chemical intermediate in the synthesis of other compounds such as esters and aldehydes, a flavoring agent, and is under investigation as a potential biofuel.[3][4][5] Its role as a pharmaceutical intermediate highlights its importance in drug development.[5]

Chemical Properties

This compound is a flammable liquid.[6][7] It is a versatile chemical intermediate used in various organic synthesis reactions.[4][5]

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2-methylbutan-1-ol[1][8] |

| CAS Number | 137-32-6[8] |

| Molecular Formula | C5H12O[1][3][8] |

| SMILES | CCC(C)CO[8][9] |

| InChI Key | QPRQEDXDYOZYLA-UHFFFAOYSA-N[1][8][9] |

Physical Properties

The physical characteristics of this compound are well-documented and essential for its application in various fields.

Table 2: Physical and Thermochemical Properties

| Property | Value |

| Molecular Weight | 88.15 g/mol [1][3][8] |

| Appearance | Colorless liquid[1][10] |

| Odor | Characteristic, pungent[6][11][12] |

| Density | 0.8152 g/cm³ at 25°C[1] |

| 0.819 g/mL at 20°C[3][9] | |

| Boiling Point | 127.5 °C (261.5 °F; 400.6 K)[1] |

| 130 °C[3][9] | |

| Melting Point | -117.2 °C (−179.0 °F; 156.0 K)[1] |

| -70 °C[13][14] | |

| Solubility in Water | 31 g/L[1] |

| 36 g/L[13][15] | |

| Slightly soluble, 3.6 g/100g at 30°C[9] | |

| Solubility in other solvents | Miscible with alcohol and diethyl ether; very soluble in acetone.[9][10] |

| Vapor Pressure | 3 mmHg (at 20 °C)[1][9] |

| 4.3 hPa (at 20 °C)[13][15] | |

| Refractive Index | n20/D 1.410 ± 0.002[9] |

| Flash Point | 42.5 °C (108.5 °F) - closed cup[13] |

| 43 °C (109.4 °F)[6][11] | |

| Autoignition Temperature | 385 °C (725 °F)[8][9] |

| 340 °C[6][13] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a liquid organic compound like this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner), and a liquid bath (e.g., paraffin (B1166041) oil).[8]

-

Procedure:

-

A small amount of the liquid sample is placed in the test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The test tube is attached to the thermometer, and both are immersed in the liquid bath within the Thiele tube.

-

The side arm of the Thiele tube is gently heated, causing the bath to circulate and heat the sample uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[16]

-

Caption: Experimental workflow for boiling point determination.

Determination of Melting Point (Freezing Point)

For a substance that is liquid at room temperature, the melting point is often referred to as the freezing point.

-

Apparatus: Cooling bath (e.g., ice-salt mixture), thermometer, and a test tube.

-

Procedure:

-

Place the liquid sample in a test tube and immerse it in a cooling bath.

-

Insert a thermometer into the sample.

-

Stir the sample gently as it cools.

-

Record the temperature at regular intervals.

-

The temperature will decrease and then plateau when the substance begins to freeze. This plateau temperature is the freezing point.

-

Caption: Experimental workflow for melting point determination.

Determination of Density

Density is the mass of a substance per unit volume.

-

Apparatus: Graduated cylinder or pycnometer, and an analytical balance.

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder or pycnometer.

-

Add a known volume of the liquid to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Measure the mass of the container with the liquid.

-

The mass of the liquid is the difference between the two mass measurements.

-

Density is calculated by dividing the mass of the liquid by its volume.

-

Caption: Logical workflow for density determination.

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

-

Apparatus: Test tubes, graduated cylinder, balance, spatula, and a constant temperature bath.

-

Procedure:

-

Measure a specific volume of the solvent (e.g., water) into a test tube and place it in a constant temperature bath.

-

Add a small, weighed amount of the solute (this compound) to the solvent.

-

Shake the mixture vigorously until the solute dissolves completely.

-

Continue adding small, weighed portions of the solute, shaking after each addition, until a saturated solution is formed (i.e., no more solute dissolves).

-

The total mass of the solute dissolved in the specific volume of the solvent at that temperature gives the solubility.

-

Caption: Experimental workflow for solubility determination.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Apparatus: A closed-cup flash-point tester (e.g., Pensky-Martens) or an open-cup apparatus (e.g., Cleveland open cup).

-

Procedure (Closed-Cup Method):

-

The liquid sample is placed in a cup and covered with a lid.

-

The sample is heated at a slow, constant rate.

-

An ignition source is periodically introduced into the vapor space above the liquid.

-

The temperature at which a brief flash is observed is recorded as the flash point.

-

Caption: Experimental workflow for flash point determination.

Biological Relevance and Synthesis Pathway

While not a primary signaling molecule, this compound is produced in engineered microorganisms, such as E. coli, through the isoleucine biosynthetic pathway. This is of significant interest for the production of biofuels.

Biosynthesis of this compound in Engineered E. coli

Genetically modified E. coli can be engineered to produce this compound from glucose. The pathway involves the conversion of a precursor from the threonine biosynthesis pathway, 2-keto-3-methylvalerate, into this compound. This is achieved through the action of a 2-keto acid decarboxylase and a dehydrogenase.[2][17][18][19]

Caption: Biosynthetic pathway of this compound in engineered E. coli.

Safety Information

This compound is a flammable liquid and vapor.[7] It can cause skin and eye irritation and may cause respiratory irritation.[6][7][11] Harmful if inhaled.[7][11] It is important to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment, including safety goggles, gloves, and protective clothing.[6][20] Keep away from heat, sparks, open flames, and hot surfaces.[7]

Conclusion

This compound is a valuable chemical with a well-characterized profile of physical and chemical properties. Its utility as a solvent, a key intermediate in organic and pharmaceutical synthesis, and its potential as a biofuel make it a compound of significant interest to the scientific and industrial communities. A thorough understanding of its properties, the methodologies for their determination, and its relevant biological production pathways is crucial for its safe and effective application in research and development.

References

- 1. phillysim.org [phillysim.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. nbinno.com [nbinno.com]

- 6. westlab.com [westlab.com]

- 7. filab.fr [filab.fr]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. sciforum.net [sciforum.net]

- 12. oil-tester.com [oil-tester.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. education.com [education.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. Production of this compound in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Production of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. wjec.co.uk [wjec.co.uk]

Spectroscopic Profile of 2-Methyl-1-butanol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1-butanol, a chiral organic compound with applications as a specialty solvent and a potential biofuel. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data

The spectroscopic data for this compound (C₅H₁₂O, Molecular Weight: 88.15 g/mol ) are summarized below. These data are crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| H-a (CH₂) | ~3.4-3.5 | Doublet of doublets | 2H |

| H-b (CH) | ~1.5-1.8 | Multiplet | 1H |

| H-c (CH₂) | ~1.1-1.4 | Multiplet | 2H |

| H-d (CH₃) | ~0.9 | Doublet | 3H |

| H-e (CH₃) | ~0.9 | Triplet | 3H |

| OH | Variable | Singlet (broad) | 1H |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments.

| Assignment | Chemical Shift (ppm) |

| C-1 (CH₂) | ~67.8 |

| C-2 (CH) | ~37.5 |

| C-3 (CH₂) | ~25.9 |

| C-4 (CH₃) | ~11.4 |

| C-5 (CH₃) | ~16.2 |

Note: The chemical shifts are referenced to a standard, typically the solvent peak (e.g., CDCl₃ at 77.16 ppm).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for an alcohol.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| ~3200-3500 | O-H | Stretching (hydrogen-bonded) | Strong, Broad |

| ~2850-2960 | C-H (sp³) | Stretching | Strong |

| ~1260-1050 | C-O | Stretching | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is characterized by several key fragments.

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment |

| 88 | Low | [M]⁺ (Molecular ion) |

| 70 | Moderate | [M - H₂O]⁺ |

| 57 | High | [C₄H₉]⁺ (loss of CH₂OH) |

| 41 | High | [C₃H₅]⁺ |

| 29 | High | [C₂H₅]⁺ |

The fragmentation is dominated by α-cleavage (loss of the largest alkyl group attached to the carbon bearing the hydroxyl group) and dehydration (loss of a water molecule).[2][3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the available instrumentation.

NMR Spectroscopy

Sample Preparation:

-

A small amount of this compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed.[4]

-

The sample is dissolved in approximately 0.6-0.75 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[4][5]

-

The resulting solution is carefully transferred into a standard 5 mm NMR tube using a pipette.[4]

Data Acquisition:

-

The NMR tube is placed in the spectrometer's sample holder.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.[4]

-

The magnetic field homogeneity is optimized through a process called shimming to achieve high resolution.[4]

-

The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[4]

-

The NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID).

-

For ¹³C NMR, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[6]

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Two clean, dry salt plates (e.g., NaCl or KBr) are obtained from a desiccator.[7]

-

A single drop of this compound is placed on the surface of one salt plate.[7]

-

The second salt plate is placed on top, spreading the liquid into a thin film.[7]

Data Acquisition:

-

The "sandwich" of salt plates containing the sample is placed in the sample holder of the IR spectrometer.[7]

-

A background spectrum (without the sample) is typically run first.

-

The IR spectrum of the sample is then recorded.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

A small amount of this compound is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

In the ion source, the sample is vaporized and then ionized, typically using electron ionization (EI).[8]

Data Acquisition:

-

The resulting ions are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C5H12O | CID 8723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. How To [chem.rochester.edu]

- 6. scribd.com [scribd.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. massbank.eu [massbank.eu]

The Ubiquitous Presence of 2-Methyl-1-butanol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-butanol is a branched-chain alcohol that contributes significantly to the characteristic aroma and flavor profiles of a wide array of fruits and fermented beverages.[1][2][3] As a volatile organic compound (VOC), its presence is a key indicator of fruit ripeness and quality. Beyond its sensory importance, the study of this compound provides insights into plant amino acid catabolism and secondary metabolite production. This technical guide offers an in-depth exploration of the natural occurrence of this compound in plants and fruits, its biosynthetic origins, and the analytical methodologies used for its quantification.

Natural Occurrence and Quantitative Data

This compound is a prevalent volatile constituent in numerous fruits, including apples, bananas, tomatoes, and oranges.[2][3][4][5][6] Its concentration can vary significantly depending on the plant species, cultivar, ripening stage, and environmental conditions. The following table summarizes quantitative data on the concentration of this compound found in various fruits from several studies. It is important to note that concentrations are often reported in µg/kg of fresh weight (FW) and can differ based on the analytical method employed.

| Fruit | Cultivar/Variety | Concentration (µg/kg FW) | Reference |

| Apple (Malus domestica) | 'Honey Crisps' | 27,813.56 ± 2310.07 | [7] |

| 'Huashuo' | 2041.27 ± 120.36 | [7] | |

| 'Golden Delicious' | Peel (S2): 125,938; Pulp (S4): 85,544 | [8] | |

| 'Hong Kui' | Peel (S3): 52,715 | [8] | |

| 'Ning Qiu' | Peel (S3): 160,650 | [8] | |

| 'Gamhong' & 'Fuji' | Present in higher amounts compared to other cultivars | [6] | |

| 'Hongro' | Present, alongside other alcohols | [6] | |

| Tomato (Solanum lycopersicum) | Various | Higher concentrations in locular gel and seeds | [4][9] |

| Ripe Fruit | Abundant | [10] | |

| Banana (Musa sp.) | 'Brazilian' & 'Fenjiao' | Present, varies with ripening stage | [11][12] |

| 'Cavendish' | Present | [13] | |

| Orange (Citrus sinensis) | Various | Detected in juice | [14][15] |

Note: The data presented is a compilation from different studies and methodologies, which may lead to variations. S2, S3, and S4 refer to different ripening stages.[8]

Biosynthesis of this compound in Plants

In plants, this compound is synthesized via the catabolism of the branched-chain amino acid isoleucine.[8][16] This metabolic pathway involves a series of enzymatic reactions that convert isoleucine into its corresponding alcohol. The key steps are initiated by a transamination reaction, followed by decarboxylation and subsequent reduction steps.

The following diagram illustrates the biosynthetic pathway of this compound from isoleucine in plants.

Caption: Biosynthesis of this compound from Isoleucine.

The initial step is the conversion of isoleucine to α-keto-β-methylvalerate, catalyzed by a branched-chain amino acid transaminase (BCAT).[1][17][18] This intermediate is then decarboxylated to form 2-methylbutanal by a branched-chain α-keto acid decarboxylase. Finally, 2-methylbutanal is reduced to this compound by an alcohol dehydrogenase (ADH), often utilizing NADH as a cofactor.[19]

Experimental Protocols for Analysis

The analysis of this compound in plant and fruit matrices is predominantly carried out using gas chromatography-mass spectrometry (GC-MS), often preceded by a sample preparation step to extract and concentrate the volatile compounds. Headspace solid-phase microextraction (HS-SPME) is a widely adopted, solvent-free technique for this purpose.[2][20][21]

General Protocol for HS-SPME-GC-MS Analysis

The following is a generalized protocol for the analysis of this compound in fruit samples. Specific parameters may need to be optimized depending on the fruit matrix and the instrumentation used.

-

Sample Preparation:

-

Homogenize a known weight of the fresh fruit sample (e.g., 5 g of apple peel or pulp).[2]

-

Place the homogenized sample into a headspace vial (e.g., 20 mL or 50 mL).[2][3]

-

To enhance the release of volatiles, an internal standard (e.g., 3-nonanone) and a salt solution (e.g., 1 g NaCl) can be added to the vial.[2]

-

-

Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.[2][22]

-

Equilibration: Equilibrate the sample vial at a specific temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation to allow volatiles to partition into the headspace.[2]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature with continued agitation to adsorb the volatile compounds.[2]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated GC injector port (e.g., 250°C) to thermally desorb the analytes onto the GC column.[2][3]

-

Gas Chromatography:

-

Column: A capillary column with a polar stationary phase (e.g., HP-INNOWax) is typically used for the separation of volatile compounds.[2]

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.[17]

-

Oven Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds based on their boiling points and affinity for the stationary phase. A typical program might start at a low temperature (e.g., 40°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.[4][17]

-

-

Mass Spectrometry:

-

Ionization: Electron impact (EI) ionization at 70 eV is standard for generating mass spectra.[23]

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra over a specific m/z range (e.g., 40-500 amu).[4]

-

-

-

Compound Identification and Quantification:

-

Identification: this compound is identified by comparing its mass spectrum and retention time with those of an authentic standard and by matching the spectrum against a mass spectral library (e.g., NIST).

-

Quantification: The concentration of this compound is determined by creating a calibration curve using standard solutions of known concentrations. The peak area of the compound in the sample is then compared to the calibration curve, and the concentration is often normalized using the peak area of the internal standard.

-

The following diagram illustrates a typical experimental workflow for the analysis of this compound in a fruit sample.

Caption: Workflow for this compound Analysis.

Conclusion

This compound is a key aroma compound naturally occurring in a diverse range of plants and fruits, with its production intricately linked to the catabolism of isoleucine. Understanding its distribution and biosynthesis is crucial for food scientists aiming to enhance flavor profiles and for researchers investigating plant metabolic pathways. The standardized analytical protocol of HS-SPME-GC-MS provides a robust and sensitive method for the quantification of this important volatile compound, enabling further research into its role in plant physiology and its impact on food quality. This guide provides a foundational understanding for professionals in the fields of food science, analytical chemistry, and drug development, facilitating further exploration into the multifaceted nature of plant-derived volatile compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. HS-SPME-GC-MS detection of volatile compounds in Myrciaria jabuticaba Fruit [scielo.org.pe]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Relationships between sensory properties and metabolomic profiles of different apple cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification, Comparison and Classification of Volatile Compounds in Peels of 40 Apple Cultivars by HS-SPME with GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ez.restek.com [ez.restek.com]

- 14. Comparative Analysis of the Volatile Fraction of Fruit Juice from Different Citrus Species | PLOS One [journals.plos.org]

- 15. Volatile Organic Compounds Profiles to Determine Authenticity of Sweet Orange Juice Using Head Space Gas Chromatography Coupled with Multivariate Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. Frontiers | Comparison of the volatile organic compounds in Citrus reticulata ‘Chachi’ peel with different drying methods using E-nose, GC-IMS and HS-SPME-GC-MS [frontiersin.org]

- 18. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. The Effects of Catabolism Relationships of Leucine and Isoleucine with BAT2 Gene of Saccharomyces cerevisiae on High Alcohols and Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. hmdb.ca [hmdb.ca]

An In-Depth Technical Guide to the Biosynthesis of 2-Methyl-1-butanol in Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway for 2-methyl-1-butanol (B89646) in microorganisms. It is intended to serve as a valuable resource for researchers and professionals involved in metabolic engineering, biofuel development, and the production of specialty chemicals. This document details the enzymatic steps, presents quantitative data from engineered microbial systems, outlines key experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Core Biosynthetic Pathway of this compound

The primary route for the microbial biosynthesis of this compound is an extension of the natural L-isoleucine synthesis pathway.[1][2][3] This pathway is initiated from L-threonine and involves a series of enzymatic conversions to produce the precursor 2-keto-3-methylvalerate (KMV). In engineered microorganisms, this native pathway is coupled with a heterologous or overexpressed two-step conversion of KMV to this compound, often referred to as the Ehrlich pathway.[4]

The key enzymatic steps are as follows:

-

Threonine to 2-Ketobutyrate: The pathway begins with the deamination of L-threonine to 2-ketobutyrate (α-ketobutyrate) and ammonia, a reaction catalyzed by threonine deaminase (or threonine dehydratase), encoded by the ilvA gene in many bacteria.[1]

-

Formation of 2-Aceto-2-hydroxybutyrate: Acetohydroxyacid synthase (AHAS) , also known as acetolactate synthase, condenses 2-ketobutyrate with pyruvate (B1213749) to form 2-aceto-2-hydroxybutyrate.[1] This enzyme is a critical control point in the pathway.

-

Isomerization and Reduction: The intermediate 2-aceto-2-hydroxybutyrate is then converted to 2,3-dihydroxy-3-methylvalerate through a two-step reaction catalyzed by a single enzyme, ketoacid reductoisomerase (KARI) , encoded by the ilvC gene. This reaction involves an isomerization followed by an NADPH-dependent reduction.

-

Dehydration to 2-Keto-3-methylvalerate (KMV): Dihydroxyacid dehydratase (DHAD) , the product of the ilvD gene, catalyzes the dehydration of 2,3-dihydroxy-3-methylvalerate to yield the α-keto acid precursor, 2-keto-3-methylvalerate (KMV).[1]

-

Decarboxylation to 2-Methylbutanal: In engineered pathways for this compound production, KMV is diverted from isoleucine synthesis and is decarboxylated by a 2-ketoacid decarboxylase (KDC) to form 2-methylbutanal.

-

Reduction to this compound: Finally, the aldehyde is reduced to the desired alcohol, this compound, by an alcohol dehydrogenase (ADH) , often with the concomitant oxidation of NADH to NAD+.

Quantitative Data on this compound Production

Metabolic engineering efforts have led to significant improvements in this compound production in various microbial hosts. The following tables summarize key quantitative data from published studies.

Table 1: Production Titers and Yields of this compound in Engineered Microorganisms

| Microorganism | Genetic Modifications | Substrate | Titer (g/L) | Yield (g/g substrate) | Reference |

| Escherichia coli | Overexpression of thrABC, ilvA from C. glutamicum, ilvGM from S. typhimurium, KDC, and ADH; Deletion of metA and tdh | Glucose | 1.25 | 0.17 | [2][3] |

| Corynebacterium glutamicum | Reduced ilvE activity, overexpression of 2-keto acid decarboxylase and alcohol dehydrogenase | Glucose | 0.37 | Not Reported | [4][5] |

| Synechococcus elongatus PCC7942 | Introduction of ketoacid decarboxylase (Kivd), alcohol dehydrogenase (YqhD), and the citramalate (B1227619) pathway | CO₂ | 0.2 (in 12 days) | Not Applicable |

Table 2: Kinetic Parameters of Key Enzymes in the this compound Biosynthesis Pathway

| Enzyme | Organism | Substrate | Km | kcat (s⁻¹) or Vmax | Reference |

| Acetohydroxyacid Synthase (AHAS) | Synechococcus elongatus PCC7942 | 2-Ketobutyrate | 1.9 ± 0.3 mM | 1.21 ± 0.03 U/mg | |

| Serine Dehydratase (CysE Ala33Thr mutant) | Escherichia coli | Acetyl-CoA | 5.0 ± 2.0 mM | 170 ± 30 s⁻¹ | [1][6] |

| Serine Dehydratase (CysE Wild-Type) | Escherichia coli | Acetyl-CoA | 0.6 ± 0.2 mM | 350 ± 30 s⁻¹ | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Quantification of this compound by Gas Chromatography (GC)

Principle: Gas chromatography with a flame ionization detector (GC-FID) is a standard method for the quantification of volatile organic compounds like this compound in fermentation broth.

Protocol:

-

Sample Preparation:

-

Collect fermentation broth samples at desired time points.

-

Centrifuge the samples to pellet the cells (e.g., 13,000 x g for 10 minutes).

-

Carefully transfer the supernatant to a new tube for analysis. If necessary, filter the supernatant through a 0.22 µm syringe filter.

-

-

GC-FID Analysis:

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A suitable capillary column for alcohol separation, such as a DB-WAX column (e.g., 30 m x 0.32 mm i.d., 0.50 µm film thickness).

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperatures: Typically set to 225°C.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp 1: Increase to 45°C at 5°C/min, hold for 4 minutes.

-

Ramp 2: Increase to 190°C at 15°C/min.

-

Ramp 3: Increase to 230°C at 50°C/min, hold for 4 minutes to clean the column.

-

-

Injection: Inject a small volume (e.g., 0.5 µL) of the supernatant into the GC. A split injection mode (e.g., 1:15 split ratio) is often used.

-

Quantification: Create a standard curve using known concentrations of this compound. The concentration in the samples is determined by comparing the peak area to the standard curve.

-

Enzyme Activity Assays

Principle: The activity of threonine deaminase is determined by monitoring the formation of its product, 2-ketobutyrate, which absorbs light at 230 nm.[4]

Protocol:

-

Reaction Mixture (per well of a 96-well UV-transparent plate):

-

100 mM Potassium phosphate (B84403) buffer, pH 7.5

-

20 µM Pyridoxal 5'-phosphate (PLP)

-

Varying concentrations of L-threonine (e.g., 0-100 mM)

-

Purified IlvA enzyme (e.g., 50 nM)

-

-

Procedure:

-

Add all components except the enzyme to the wells.

-

Initiate the reaction by adding the enzyme.

-

Immediately measure the increase in absorbance at 230 nm continuously for a set period (e.g., 10 minutes) at a constant temperature (e.g., 30°C).

-

The rate of 2-ketobutyrate formation is calculated from the linear portion of the absorbance versus time plot using the molar extinction coefficient of 2-ketobutyrate.

-

Principle: This assay is based on the conversion of the enzymatic product, 2-aceto-2-hydroxybutyrate, to acetoin (B143602) upon acidification and heating. Acetoin then reacts with creatine (B1669601) and α-naphthol to produce a colored complex that can be quantified spectrophotometrically.

Protocol:

-

Enzyme Reaction:

-

Prepare a reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrates: Pyruvate and 2-ketobutyrate

-

Cofactors: Thiamine pyrophosphate (TPP) and MgCl₂

-

Enzyme sample (cell lysate or purified enzyme)

-

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

-

Color Development:

-

Stop the reaction by adding sulfuric acid.

-

Heat the mixture (e.g., 60°C for 15 minutes) to facilitate the decarboxylation of the product to acetoin.

-

Add creatine and α-naphthol solutions.

-

Incubate at room temperature to allow for color development.

-

-

Measurement:

-

Measure the absorbance at a specific wavelength (e.g., 525 nm).

-

Quantify the amount of product formed by comparing the absorbance to a standard curve prepared with known concentrations of acetoin.

-

Principle: The activity of ketoacid reductoisomerase is determined by monitoring the oxidation of NADPH to NADP⁺, which results in a decrease in absorbance at 340 nm.

Protocol:

-

Reaction Mixture:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.0)

-

1 mM Dithiothreitol (DTT)

-

10 mM MgCl₂

-

200 µM NADPH

-

Substrate (2-aceto-2-hydroxybutyrate or 2-acetolactate)

-

Enzyme sample

-

-

Procedure:

-

Pre-incubate the enzyme with the reaction mixture (excluding the substrate) at room temperature for a short period.

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the enzyme activity based on the rate of NADPH oxidation using its molar extinction coefficient (6220 M⁻¹cm⁻¹).

-

13C-Metabolic Flux Analysis (MFA)

Principle: ¹³C-MFA is a powerful technique to quantify the in vivo fluxes through metabolic pathways. It involves feeding the microorganism a ¹³C-labeled substrate (e.g., glucose) and analyzing the labeling patterns of intracellular metabolites, typically proteinogenic amino acids, by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

Detailed Protocol Outline:

-

Experimental Design:

-

Define the metabolic model of the microorganism, including all relevant reactions for growth and this compound production.

-

Choose an appropriate ¹³C-labeled substrate. For analyzing the this compound pathway, a common choice is a mixture of [1-¹³C]glucose and [U-¹³C]glucose (e.g., 80:20 ratio).[7]

-

-

Cell Cultivation:

-

Grow the microbial strain in a defined medium with the selected ¹³C-labeled substrate as the sole carbon source.

-

Maintain steady-state conditions, for example, in a chemostat culture, to ensure constant metabolic fluxes.

-

-

Sample Preparation:

-

Quenching: Rapidly halt metabolic activity to preserve the in vivo metabolite labeling patterns. This is typically done by quickly transferring the cell culture to a cold quenching solution (e.g., -40°C methanol).

-

Extraction: Extract the intracellular metabolites from the quenched cells using a suitable solvent, such as a cold methanol-water mixture or boiling ethanol.

-

Protein Hydrolysis: For analysis of proteinogenic amino acids, hydrolyze the cell biomass (e.g., with 6 M HCl at 110°C for 24 hours) to release the amino acids.

-

-

Analytical Measurement:

-

Derivatization: Derivatize the amino acids to make them volatile for GC-MS analysis (e.g., silylation).

-

GC-MS or LC-MS/MS Analysis: Analyze the derivatized amino acids to determine the mass isotopomer distributions, which reflect the ¹³C labeling patterns.

-

-

Data Analysis and Flux Estimation:

-

Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to the metabolic model.

-

The software iteratively adjusts the flux values in the model until the simulated labeling patterns match the experimental data.

-

The output is a detailed map of the metabolic fluxes throughout the central carbon metabolism, providing quantitative insights into the efficiency of the this compound production pathway and identifying potential metabolic bottlenecks.

-

This guide provides a foundational understanding of the biosynthesis of this compound in microorganisms, supported by quantitative data and detailed experimental protocols. It is intended to empower researchers to further investigate and engineer this important metabolic pathway for various biotechnological applications.

References

- 1. Underground isoleucine biosynthesis pathways in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of this compound in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production of this compound in engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoleucine Binding and Regulation of and Threonine Dehydratase (IlvA) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Underground isoleucine biosynthesis pathways in E. coli | eLife [elifesciences.org]

- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Methyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical aspects of 2-methyl-1-butanol (B89646), a chiral alcohol with significant applications in chemical synthesis and as a precursor for various functional molecules.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the second carbon atom (C2), the carbon to which the methyl group is attached. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (S)-(-)-2-methyl-1-butanol and (R)-(+)-2-methyl-1-butanol. The spatial arrangement of the four different groups (hydroxyl, ethyl, methyl, and hydrogen) around this chiral center dictates the absolute configuration of each enantiomer. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) designation to each enantiomer.

A racemic mixture, denoted as (±)-2-methyl-1-butanol, contains equal amounts of the (R) and (S) enantiomers and is optically inactive. The physical and chemical properties of the individual enantiomers are identical, with the notable exception of their interaction with plane-polarized light and other chiral molecules.

Physicochemical Properties

The distinct stereochemistry of the enantiomers of this compound leads to differences in their optical activity, while many other physical properties are similar or identical to the racemic mixture.

| Property | (S)-(-)-2-Methyl-1-butanol | (R)-(+)-2-Methyl-1-butanol | Racemic (±)-2-Methyl-1-butanol |

| CAS Number | 1565-80-6[1] | 608-43-5 | 137-32-6[2] |

| Molecular Formula | C₅H₁₂O | C₅H₁₂O | C₅H₁₂O |

| Molecular Weight | 88.15 g/mol [3] | 88.15 g/mol | 88.15 g/mol [2] |

| Boiling Point | 129-131 °C[3] | 129 °C[4] | 128-130 °C[2][5][6] |

| Density | 0.819 g/mL at 20 °C[3] | 0.809 g/mL | 0.819 g/mL at 20 °C[5] |

| Refractive Index (n20/D) | ~1.411 | ~1.404[4] | ~1.410[5] |

| Specific Rotation [α]D | -5.8° (neat, 23 °C)[7] | Not specified | 0° |

Experimental Protocols

This protocol describes a method for the asymmetric synthesis of (R)-(+)-2-methyl-1-butanol with high enantiomeric excess using a boronic ester homologation approach.[8][9]

Materials:

-

(S,S)-1,2-dicyclohexyl-1,2-ethanediol ((S,S)-DICHED)

-

Triisopropyl borate (B1201080)

-

Dichloromethyllithium

-

Zinc chloride (anhydrous)

-

n-Butyllithium

-

Hydrogen peroxide (30%)

-

Sodium hydroxide (B78521)

-

Anhydrous solvents (diethyl ether, THF)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Synthesis of (4S,5S)-4,5-dicyclohexyl-2-ethyl-1,3,2-dioxaborolane:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve (S,S)-DICHED in anhydrous THF.

-

Cool the solution to -78 °C and add triisopropyl borate.

-

Slowly add a solution of ethyllithium in an appropriate solvent.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation.

-

-

Homologation with Dichloromethyllithium:

-

In a separate flask under an inert atmosphere, prepare a solution of dichloromethyllithium in THF at -100 °C.

-

To this, add the (4S,5S)-4,5-dicyclohexyl-2-ethyl-1,3,2-dioxaborolane.

-

After stirring for 30 minutes, add a solution of anhydrous zinc chloride in THF.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

The reaction is quenched with water, and the product is extracted with diethyl ether.

-

-

Methylene Insertion:

-

Prepare bromomethyllithium in situ by reacting dibromomethane with n-butyllithium at low temperature.

-

Add the product from the previous step to the bromomethyllithium solution.

-

The resulting borate complex rearranges to form the homologated boronic ester.

-

-

Oxidative Cleavage:

-

The crude boronic ester is dissolved in diethyl ether.

-

A solution of sodium hydroxide and hydrogen peroxide is added, and the mixture is stirred vigorously for 18 hours.

-

The chiral auxiliary, (S,S)-DICHED, precipitates and can be removed by filtration.

-

The aqueous layer is extracted with diethyl ether, and the combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is carefully removed by distillation to yield (R)-(+)-2-methyl-1-butanol.

-

This protocol outlines a general procedure for the separation and quantification of the enantiomers of this compound using chiral gas chromatography.

Instrumentation and Materials:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., based on a cyclodextrin (B1172386) derivative like trifluoroacetylated γ-cyclodextrin).

-

High-purity carrier gas (Helium or Hydrogen).

-

Anhydrous solvent for sample preparation (e.g., dichloromethane).

-

(±)-2-Methyl-1-butanol standard.

-

Optional: Enantiomerically enriched standards of (S)- and (R)-2-methyl-1-butanol.

-

Optional: Derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst (e.g., pyridine).

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of racemic this compound in the chosen solvent (e.g., 1 mg/mL).

-

Prepare a series of dilutions for calibration if quantitative analysis is required.

-

For derivatization (optional but can improve separation): To the alcohol solution, add an excess of trifluoroacetic anhydride (B1165640) and a catalytic amount of pyridine. Allow the reaction to proceed at room temperature. Quench the reaction with water, extract the derivative into an organic solvent, and dry the organic layer.

-

-

GC Method Parameters (starting point, optimization required):

-

Injector Temperature: 220 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 5 °C/min to 180 °C.

-

Hold at 180 °C for 5 minutes.

-

-

Carrier Gas Flow Rate: Set according to the column manufacturer's recommendations (e.g., 1-2 mL/min).

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (adjust as needed).

-

-

Analysis:

-

Inject a solvent blank to ensure a clean system.

-

Inject the racemic standard to determine the retention times of the two enantiomers and to verify the separation.

-

Inject the unknown sample.

-

If available, inject the individual enantiomer standards to confirm peak identity.

-

-

Data Analysis:

-

Integrate the peak areas of the two enantiomers.

-

Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Total area of both enantiomers)] x 100

-

This protocol describes the procedure for measuring the specific rotation of an enantiomerically enriched sample of this compound using a polarimeter.[7][10][11]

Instrumentation and Materials:

-

Polarimeter with a sodium lamp (D-line, 589 nm).

-

Polarimeter cell (1 dm path length).

-

Volumetric flask (e.g., 10 mL).

-

Analytical balance.

-

High-purity solvent (e.g., ethanol).

-

Sample of this compound.

Procedure:

-

Sample Preparation:

-

Accurately weigh a known mass of the this compound sample (e.g., 0.1 g).

-

Dissolve the sample in the chosen solvent in a volumetric flask and dilute to the mark to achieve a known concentration (c) in g/mL.

-

-

Polarimeter Operation:

-

Turn on the polarimeter and allow the sodium lamp to warm up.

-

Calibrate the instrument with a blank (the pure solvent) in the polarimeter cell. The reading should be zero.

-

Rinse the polarimeter cell with the sample solution and then fill it, ensuring there are no air bubbles in the light path.

-

Place the filled cell in the polarimeter.

-

-

Measurement:

-

Observe the optical rotation (α_obs) in degrees. Take several readings and calculate the average. Note the direction of rotation (+ for dextrorotatory, - for levorotatory).

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation ([α]) using the formula: [α]_D^T = α_obs / (c × l) where:

-

T is the temperature in degrees Celsius.

-

D refers to the sodium D-line.

-

α_obs is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

-

Visualizations

References

- 1. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 2. Enantioselective Synthesis of 2-Methyl-1,2-syn- and 2-Methyl-1,2-anti-3-Butenediols Via Allene Hydroboration-Aldehyde Allylboration Reaction Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. 1-Butanol, 2-methyl- [webbook.nist.gov]

- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 8. sciforum.net [sciforum.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 11. Specific rotation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Enantiomers of 2-Methyl-1-butanol for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of the chiral molecules (S)-(-)-2-Methyl-1-butanol and (R)-(+)-2-Methyl-1-butanol. Intended for an audience of researchers, scientists, and professionals in drug development, this document summarizes key data, outlines experimental protocols, and visualizes relevant pathways to support the strategic use of these versatile chiral building blocks.

Core Physicochemical Properties

The enantiomers of 2-methyl-1-butanol (B89646) share identical physical properties with the exception of their interaction with plane-polarized light, a defining characteristic of chiral molecules. The (S)-enantiomer is levorotatory, deflecting light to the left, while the (R)-enantiomer is dextrorotatory, deflecting it to the right. A summary of their key physicochemical properties is presented in Table 1.

| Property | (S)-(-)-2-Methyl-1-butanol | (R)-(+)-2-Methyl-1-butanol | Racemic (±)-2-Methyl-1-butanol |

| Molecular Formula | C₅H₁₂O | C₅H₁₂O | C₅H₁₂O |

| Molecular Weight | 88.15 g/mol | 88.15 g/mol | 88.15 g/mol |

| CAS Number | 1565-80-6 | 616-16-0 | 137-32-6 |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |

| Density | ~0.819 g/mL at 20°C | ~0.819 g/mL at 20°C | 0.819 g/mL at 20°C |

| Boiling Point | ~128 °C | ~128 °C | 128-130 °C |

| Melting Point | ~ -70 °C | ~ -70 °C | ~ -70 °C |

| Flash Point | ~43.3 °C | ~43.3 °C | ~43.3 °C |

| Refractive Index | ~1.409 at 20°C | ~1.409 at 20°C | ~1.410 at 20°C |

| Specific Rotation [α]ᴅ | -5.76° (neat) | +5.76° (neat) | 0° |

| Solubility | Slightly soluble in water; miscible with alcohol and ether. | Slightly soluble in water; miscible with alcohol and ether. | Slightly soluble in water (3.6 g/100 mL at 30°C); miscible with alcohol and ether.[1] |

Applications in Drug Development and Chiral Synthesis

Both (S)-(-)- and (R)-(+)-2-methyl-1-butanol are valuable chiral building blocks in asymmetric synthesis. Their primary application in the pharmaceutical industry is as chiral auxiliaries or as starting materials for the synthesis of more complex chiral molecules, including active pharmaceutical ingredients (APIs).[][3] The introduction of a specific stereocenter from these molecules can be a critical step in defining the final stereochemistry of a drug, which in turn dictates its pharmacological and toxicological profile.

While specific examples of blockbuster drugs directly synthesized from these particular alcohols are not readily found in publicly available literature, their role as versatile chiral synthons is well-established. They are utilized in the synthesis of a variety of chiral compounds, including liquid crystals and natural products.[4] The general principle involves using the pre-existing stereocenter of the this compound enantiomer to direct the formation of new stereocenters in a predictable manner.

Experimental Protocols

Enantioselective Synthesis of (R)-(+)-2-Methyl-1-butanol

A common method for the asymmetric synthesis of (R)-(+)-2-methyl-1-butanol involves the use of chiral boronic esters. The following is a generalized workflow based on established methodologies.

Methodology:

-

Formation of the Chiral Boronic Ester Intermediate: A chiral diol, such as (+)-pinanediol, is reacted with a borane (B79455) source to form a chiral boronic ester. This is then reacted with a Grignard reagent (e.g., ethylmagnesium bromide) in the presence of a suitable catalyst. The chiral environment of the boronic ester directs the addition of the ethyl group, leading to the formation of a new stereocenter with high enantiomeric excess.

-

Oxidation: The resulting chiral boronic ester intermediate is then oxidized, typically using basic hydrogen peroxide. This step cleaves the carbon-boron bond and replaces it with a carbon-oxygen bond, yielding the desired chiral alcohol, (R)-(+)-2-methyl-1-butanol.

-

Purification: The final product is purified using standard laboratory techniques such as distillation or column chromatography.

Chiral Separation of Racemic this compound

Resolution of racemic this compound can be achieved through various methods, including enzymatic resolution and chiral chromatography.

Enzymatic Resolution Workflow:

Methodology:

-

Enantioselective Esterification: The racemic alcohol is subjected to an esterification reaction catalyzed by a lipase (e.g., Candida antarctica lipase B). An acyl donor, such as vinyl acetate, is used. The enzyme selectively catalyzes the esterification of one enantiomer (e.g., the R-enantiomer) at a much higher rate than the other.

-

Separation: The resulting mixture contains the ester of one enantiomer and the unreacted alcohol of the other enantiomer. These two compounds have different physical properties and can be separated using standard techniques like column chromatography or distillation.

-

Hydrolysis: The separated ester is then hydrolyzed (e.g., using aqueous base) to yield the pure, unreacted enantiomer.

Biological Pathways and Metabolism

Microbial Biosynthesis

(S)-(-)-2-Methyl-1-butanol can be produced biosynthetically in microorganisms like Escherichia coli and Corynebacterium glutamicum through engineered metabolic pathways.[5][6] The synthesis typically starts from the amino acid L-isoleucine.